molecular formula C13H15N3O4S B1351622 Methyl 2-[(cyanoacetyl)amino]-5-[(dimethylamino)-carbonyl]-4-methylthiophene-3-carboxylate CAS No. 546090-59-9

Methyl 2-[(cyanoacetyl)amino]-5-[(dimethylamino)-carbonyl]-4-methylthiophene-3-carboxylate

Cat. No.: B1351622
CAS No.: 546090-59-9
M. Wt: 309.34 g/mol
InChI Key: UBAQWQYIGCRMGF-UHFFFAOYSA-N
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Description

Chemical Structure:
This compound is a thiophene derivative with the following substituents:

  • Position 2: Cyanoacetyl amino group (–NH–CO–CH₂–CN).
  • Position 3: Methyl ester (–COOCH₃).
  • Position 4: Methyl group (–CH₃).
  • Position 5: Dimethylamino carbonyl group (–CO–N(CH₃)₂).

Properties

IUPAC Name

methyl 2-[(2-cyanoacetyl)amino]-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-7-9(13(19)20-4)11(15-8(17)5-6-14)21-10(7)12(18)16(2)3/h5H2,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAQWQYIGCRMGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CC#N)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901121115
Record name Methyl 2-[(2-cyanoacetyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901121115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

546090-59-9
Record name Methyl 2-[(2-cyanoacetyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=546090-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[(2-cyanoacetyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901121115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 2-[(cyanoacetyl)amino]-5-[(dimethylamino)-carbonyl]-4-methylthiophene-3-carboxylate (CAS: 546090-59-9) is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is C13H15N3O4S, and it has a molar mass of 309.34 g/mol. This article explores the compound's biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure features a thiophene ring with various functional groups that contribute to its biological properties. The presence of cyanoacetyl and dimethylamino groups suggests potential interactions with biological targets such as enzymes and receptors.

PropertyValue
Molecular Formula C13H15N3O4S
Molar Mass 309.34 g/mol
CAS Number 546090-59-9
Hazard Class Irritant

Antimicrobial Activity

Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiophene compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties.

Anticancer Potential

Research has highlighted the potential anticancer activity of thiophene derivatives. In vitro studies have demonstrated that certain analogs can inhibit cell proliferation in cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific effects on cancer cells are often attributed to the structural features of the thiophene ring and substituents that enhance bioactivity.

The mechanisms through which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially disrupting cellular functions.
  • Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to reduced viability.
  • Antioxidant Activity : Some studies suggest that thiophene derivatives can scavenge free radicals, thereby protecting cells from oxidative stress.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study examining various thiophene derivatives found that certain compounds exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to membrane disruption and inhibition of nucleic acid synthesis.
  • Cytotoxicity in Cancer Cells : In a study involving B16F10 melanoma cells, analogs of this compound were evaluated for their cytotoxic effects. The results indicated significant inhibition of cell growth without substantial toxicity at lower concentrations, suggesting a favorable therapeutic index.
  • Inhibition of Enzymatic Activity : Research has shown that similar compounds can act as effective inhibitors of mushroom tyrosinase, an enzyme involved in melanin production. This property is particularly relevant for developing skin-whitening agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiophene Core

Table 1: Key Structural Analogs and Their Modifications
Compound Name CAS No. Substituent Variations vs. Target Compound Molecular Formula Molecular Weight (g/mol) References
Methyl 2-[(cyanoacetyl)amino]-5-[(diethylamino)carbonyl]-4-methylthiophene-3-carboxylate 514218-43-0 –N(CH₃)₂ → –N(CH₂CH₃)₂ (diethylamino) C₁₅H₁₉N₃O₄S 337.40
Ethyl 2-[(cyanoacetyl)amino]-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate - –COOCH₃ → –COOCH₂CH₃ (ethyl ester) C₁₄H₁₇N₃O₄S 323.37 (estimated)
Methyl 2-[(chloroacetyl)amino]-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate 546064-43-1 –CH₂CN → –CH₂Cl (chloroacetyl) C₁₃H₁₅ClN₂O₄S 330.79
Diethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate 514218-53-2 Additional ethyl ester at position 2; –COOCH₃ → –COOCH₂CH₃ C₁₅H₁₇N₃O₆S 367.37
Ethyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate 514218-58-7 –CO–N(CH₃)₂ → –CONH₂ (aminocarbonyl) C₁₃H₁₄N₄O₄S 322.34
Key Observations :

Diethylamino vs. Dimethylamino (CAS 514218-43-0): The diethylamino group increases lipophilicity (higher molecular weight: 337.40 vs. The bulkier diethyl group may reduce hydrogen-bonding capacity compared to dimethylamino.

Ester Group Modifications (Ethyl vs. Methyl) :

  • Ethyl esters (e.g., CAS 546116-25-0) exhibit increased steric hindrance and slower hydrolysis rates compared to methyl esters, influencing metabolic stability .

Chloroacetyl vs. Cyanoacetyl (CAS 546064-43-1): The chloroacetyl group (–CH₂Cl) is more electrophilic than cyanoacetyl (–CH₂CN), making it reactive in nucleophilic substitutions (e.g., cross-coupling reactions) . Chloroacetyl derivatives are associated with higher toxicity risks compared to cyano analogs .

Aminocarbonyl vs.

Table 2: Physicochemical Properties
Property Target Compound CAS 514218-43-0 (Diethylamino) CAS 546064-43-1 (Chloroacetyl) CAS 514218-58-7 (Aminocarbonyl)
Molecular Weight 309.34 337.40 330.79 322.34
LogP (Predicted) ~1.5–2.0 ~2.5–3.0 ~2.0–2.5 ~0.5–1.0
Solubility Low in H₂O Lower (lipophilic) Moderate (polar chloro group) Higher (due to –CONH₂)
Synthetic Route Gewald reaction + post-modification Similar, with diethylamine substitution Chloroacetyl chloride reagent Cyanoacetyl replaced with urea
Key Insights :
  • Lipophilicity: Diethylamino and chloroacetyl analogs have higher LogP values, favoring lipid membrane penetration but reducing aqueous solubility .
  • Synthetic Flexibility : The Gewald reaction allows modular substitution, enabling rapid analog synthesis .

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